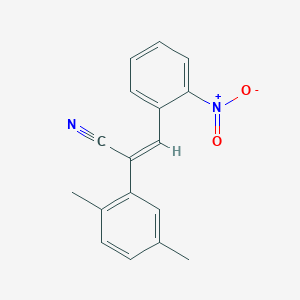

o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-Nitrobenzylidene-2,5-dimethylphenylacetonitrile, also known as o-NBDPAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been synthesized using various methods, and its applications in scientific research have been explored extensively.

Wirkmechanismus

The mechanism of photoisomerization of o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile involves the formation of a metastable intermediate state upon photoexcitation. The intermediate state can then undergo thermal relaxation or reverse photoisomerization to the initial state. The photoisomerization process is reversible, and it can be controlled by adjusting the wavelength and intensity of the light source.

Biochemische Und Physiologische Effekte

Studies have shown that o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile has no significant biochemical or physiological effects on living organisms. However, it has been reported to exhibit cytotoxic activity against cancer cells, which makes it a potential candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile in lab experiments include its high photochemical stability, excellent photo-switching properties, and ease of synthesis. However, its limitations include its low solubility in water, which limits its applications in aqueous environments.

Zukünftige Richtungen

The future directions for o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile research include exploring its applications in advanced materials such as photo-responsive coatings, photo-controlled drug delivery systems, and optoelectronic devices. Additionally, further studies are needed to investigate its cytotoxic activity against different types of cancer cells and its potential as a cancer therapy agent.

In conclusion, o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile is a photochromic compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method has been explored extensively, and its applications in scientific research have been investigated. Further research is needed to explore its potential in advanced materials and cancer therapy.

Synthesemethoden

The synthesis of o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile involves the reaction of 2,5-dimethylphenylacetonitrile with o-nitrobenzaldehyde in the presence of a catalyst. The reaction mixture is then heated and stirred for several hours until the product is obtained. The purity of the product can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

O-NBDPAN has been extensively used in scientific research as a photochromic compound. It undergoes reversible photoisomerization upon exposure to UV or visible light, which makes it an excellent candidate for various applications such as photo-switchable devices, optical data storage, and molecular logic gates.

Eigenschaften

CAS-Nummer |

113366-20-4 |

|---|---|

Produktname |

o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile |

Molekularformel |

C17H14N2O2 |

Molekulargewicht |

278.3 g/mol |

IUPAC-Name |

(Z)-2-(2,5-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C17H14N2O2/c1-12-7-8-13(2)16(9-12)15(11-18)10-14-5-3-4-6-17(14)19(20)21/h3-10H,1-2H3/b15-10+ |

InChI-Schlüssel |

SUCPQQDDIXAJJR-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=CC(=C(C=C1)C)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N |

SMILES |

CC1=CC(=C(C=C1)C)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |

Synonyme |

(Z)-2-(2,5-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)

![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)